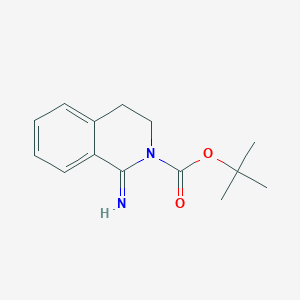
Tert-butyl 1-imino-3,4-dihydroisoquinoline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 1-imino-3,4-dihydroisoquinoline-2-carboxylate is a chemical compound with the molecular weight of 246.31 . Its IUPAC name is tert-butyl 1-imino-3,4-dihydroisoquinoline-2 (1H)-carboxylate .
Molecular Structure Analysis
The InChI code for Tert-butyl 1-imino-3,4-dihydroisoquinoline-2-carboxylate is 1S/C14H18N2O2/c1-14(2,3)18-13(17)16-9-8-10-6-4-5-7-11(10)12(16)15/h4-7,15H,8-9H2,1-3H3 . This code provides a specific textual representation of the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen
Chemoselective Tert-butoxycarbonylation Reagent The compound tert-butyl 1-imino-3,4-dihydroisoquinoline-2-carboxylate (BBDI) is recognized for its application as a chemoselective tert-butoxycarbonylation reagent. It has been effectively used for the tert-butoxycarbonylation of acidic proton-containing substrates such as phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids without the need for a base. This process proceeds under mild conditions and yields high chemoselectivity, showcasing BBDI's utility in the synthesis of protected amines and phenols (Saito, Ouchi, & Takahata, 2006).
Synthesis of Substituted Isoquinolines Tert-butyl 1-imino-3,4-dihydroisoquinoline-2-carboxylate has been utilized in the synthesis of substituted isoquinolines through electrophilic cyclization of iminoalkynes. This method facilitates the formation of halogen-, selenium-, and sulfur-containing disubstituted isoquinolines and naphthyridines under mild conditions. It supports a variety of iminoalkynes and achieves moderate to excellent yields, demonstrating the compound's versatility in heterocyclic chemistry (Huang, Hunter, & Larock, 2002).
Versatile Synthesis of Isoquinolines and Isochromenes Another innovative application involves the PdI2-catalyzed oxidative heterocyclization/alkoxycarbonylation of (2-alkynylbenzylidene)amine derivatives. This method selectively affords isoquinoline and isochromene derivatives by N-cyclization or O-cyclization, respectively, from tert-butyl amines and N-(2-alkynylbenzylidene)-N′-phenylhydrazines. The reactions occur at elevated pressures of a CO/air mixture, emphasizing the compound's utility in creating complex heterocycles under controlled conditions (Gabriele et al., 2011).
Asymmetric Synthesis of Tetrahydroquinoline Derivatives In the domain of asymmetric synthesis, tert-butyl 1-imino-3,4-dihydroisoquinoline-2-carboxylate plays a critical role in the formation of 2-aryl-4-aminotetrahydroquinoline-3-carboxylic acid derivatives. This process involves a tandem conjugate addition/cyclization reaction, showcasing the compound's potential in creating chiral centers with high diastereoselectivity and enantioselectivity, which are valuable in medicinal chemistry (Davies et al., 2009).
Diastereoselective Alkylation in Synthesis of Tetrahydroisoquinolines Lastly, the compound is involved in the diastereoselective alkylation at the 1-position of phenylalanine-derived precursors to synthesize tetrahydroisoquinolines. This process highlights its role in the stereoselective synthesis of biologically relevant compounds, including the synthesis of the alkaloid (+)-corlumine, indicating the compound's applicability in the synthesis of natural products and pharmaceuticals (Huber & Seebach, 1987).
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl 1-imino-3,4-dihydroisoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-9-8-10-6-4-5-7-11(10)12(16)15/h4-7,15H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZSHHZAXJELHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CC=CC=C2C1=N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 1-imino-3,4-dihydroisoquinoline-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2654604.png)

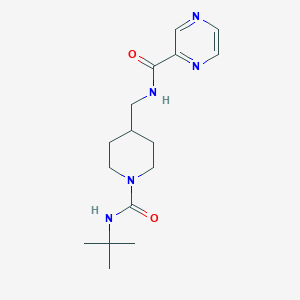
![2,2,2-trifluoro-1-[1-(2-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-1-ethanone](/img/structure/B2654610.png)
![N-cyclopentyl-1-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2654611.png)
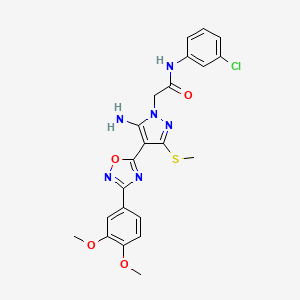
![4-({[(4-Bromophenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2654616.png)
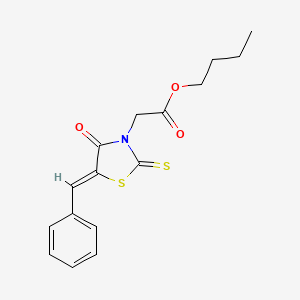

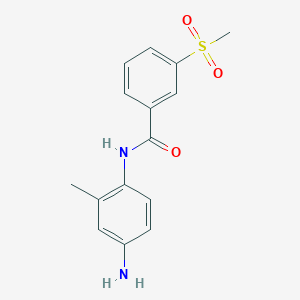

![3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenol](/img/structure/B2654624.png)
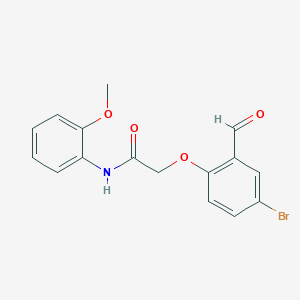
![1-(4-bromophenyl)-5-(2-chloro-6-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2654626.png)